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Abstract

RP-64477, also known as sapanisertib (and formerly as MLN0128, INK128, and TAK-228), is a
potent, selective, and orally bioavailable small molecule inhibitor of the mammalian target of
rapamycin (mTOR). As a dual inhibitor, it targets both mTOR complex 1 (nTORC1) and
MTORC2, key components of the PISK/Akt/mTOR signaling pathway, which is frequently
dysregulated in human cancers. This document provides a comprehensive technical overview
of the discovery, history, mechanism of action, and preclinical and clinical development of RP-
64477, presenting quantitative data in structured tables, detailing experimental protocols, and
visualizing key pathways and workflows.

Discovery and History

Sapanisertib was developed by Millennium Pharmaceuticals.[1] The company was later
acquired by Takeda Pharmaceutical Company in 2008, which continued the development of the
compound.[2][3][4][5] The development of sapanisertib was aimed at overcoming the limitations
of earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily inhibit
MTORCL.[6][7] By targeting the ATP-binding site of the mTOR kinase, sapanisertib inhibits both
MTORC1 and mTORC?2, leading to a more comprehensive blockade of the PI3K/Akt/mTOR
pathway.[8][9][10]
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The investigational new drug (IND) application for sapanisertib was followed by the initiation of

Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in patients with

advanced solid tumors.[11][12]

Timeline of Key Events:

Date Event

Reference

Takeda acquires Millennium
2008 Pharmaceuticals, the original

developer of sapanisertib.

[21(3][41[5]

Takeda acquires Intellikine,

further strengthening its
2011 oncology pipeline with mTOR

inhibitors like INK128

(sapanisertib).

[13]

Initiation of a Phase 1 study of
a milled formulation of

2015 sapanisertib (TAK-228) in
patients with advanced solid

tumors.

[12]

A Phase 2 study of

sapanisertib in patients with
2017 .

refractory metastatic renal cell

carcinoma begins.

[14]

The FDA grants Fast Track
designation for sapanisertib for

2022 the treatment of NRF2-mutated
squamous non-small cell lung
cancer (NSCLC).

[15][16][17]

Mechanism of Action: Dual Inhibition of mMTORC1

and mTORC2
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RP-64477 is an ATP-competitive inhibitor of mTOR kinase, exhibiting potent and selective
inhibition of both mTORC1 and mTORC2 complexes.[8][9][10] This dual inhibition leads to a
broad suppression of downstream signaling pathways that are crucial for cell growth,
proliferation, survival, and metabolism.[6]

Signaling Pathway of RP-64477 (Sapanisertib) Inhibition:
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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of RP-64477.
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By inhibiting mTORC1, sapanisertib blocks the phosphorylation of its key downstream
effectors, p70 ribosomal S6 kinase (S6K) and eukaryaotic initiation factor 4E-binding protein 1
(4E-BP1).[9] This leads to the suppression of protein synthesis and, consequently, cell growth
and proliferation.[9] Inhibition of mMTORC2 by sapanisertib prevents the phosphorylation and
activation of Akt at serine 473, which is critical for cell survival and also plays a role in
regulating the actin cytoskeleton.[9]

Preclinical and Clinical Data
In Vitro Activity

Sapanisertib has demonstrated potent inhibitory activity against mTOR kinase in cell-free
assays and has shown antiproliferative effects across a range of cancer cell lines.

Parameter Value Cell Line/Assay Reference
IC50 (MTOR kinase) 1 nM Cell-free assay [9]
EC50

0.1 uM PC3 (prostate cancer)  [9]

(Antiproliferative)

In Vivo Xenograft Studies

Preclinical studies using patient-derived xenograft (PDX) models have shown the in vivo
efficacy of sapanisertib in various cancer types, including those resistant to first-generation
MTOR inhibitors.[18][19][20]
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Cancer Model

Dosing

Outcome Reference

ZR-75-1 breast cancer

xenograft

0.3 mg/kg/day (oral)

Tumor growth

[9]

inhibition

Pancreatic

Tumor shrinkage in

Neuroendocrine Not specified everolimus-resistant [8][18][19][20]
Tumor (PNET) PDX tumors
B-cell acute Cytostatic effect as a
lymphoblastic single agent and
Not specified gead [21]

leukemia (B-ALL)

xenografts

enhanced efficacy of

dasatinib

Clinical Trials

Sapanisertib has been evaluated in numerous clinical trials across a variety of solid tumors,

both as a monotherapy and in combination with other agents.

Phase 1 Study in Advanced Solid Tumors (NCT01058707)[9]

Dosing Schedule

Maximum Tolerated Dose (MTD)

Once daily (QD) 6 mg
Once weekly (QW) 50 mg
3 days on/4 days off QW 9mg
5 days on/2 days off QW 7 mg

Phase 2 Study in Refractory Metastatic Renal Cell Carcinoma (NCT03097328)[14][15][22]

Parameter

Result

Objective Response Rate (ORR)

5.3% (2/38 patients)

Median Progression-Free Survival (PFS)

2.5 months
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Phase 1/2 Study in Combination with Metformin (NCT03017833)[23][24][25]

Parameter Result
Disease Control Rate (DCR) 60-63%
Partial Response (PR) 4/30 patients

3 of the 4 patients with a PR had documented
PTEN mutations.

Note

Experimental Protocols
MTOR Kinase Assay (Representative Protocol)

This protocol describes a typical in vitro kinase assay to determine the IC50 of RP-64477
against mTOR.

Preparation

Assay Detection

—
Incubate mTOR Kinase Initiate Reaction 4 | L[ Add Detection Reagent a
/w( with RP-64477 )—’(wnh ATP and Subs\raleHsmp Reacuon} { (€.g., ADP-Glo) )—»(M eeeeee Luminescence H Calculate \Csoj

ATP, Substrate, and
Recombinant mTOR Kinase

Click to download full resolution via product page
Caption: Workflow for an in vitro mTOR kinase inhibition assay.
Materials:
e Recombinant human mTOR kinase
» Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35)

e ATP
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Substrate (e.g., purified, inactive S6K)

RP-64477 (sapanisertib)

ADP-GIlo™ Kinase Assay kit (Promega) or similar

384-well assay plates

Procedure:

Prepare serial dilutions of RP-64477 in kinase assay buffer.

e Add mTOR kinase to each well of a 384-well plate.

o Add the RP-64477 dilutions to the wells and incubate for 15 minutes at room temperature.
« Initiate the kinase reaction by adding a mixture of ATP and substrate.

 Incubate for 60 minutes at 30°C.

o Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay
system according to the manufacturer's instructions.

e Measure luminescence using a plate reader.

o Calculate the percent inhibition for each concentration of RP-64477 and determine the IC50
value by non-linear regression analysis.

Cell Proliferation Assay (AlamarBlue) (Representative
Protocol)

This protocol outlines a method to assess the antiproliferative effects of RP-64477 on cancer
cell lines.[9][26][27][28][29][30]
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Cell Preparation Treatment Assay

Seed Cells in Allow Cells to Adhere Treat with Serial Dilutions Measure Fluorescence
[Qﬁ-we\l Plales)—{ (24 hours) }—i{ of RP-64477 Hﬂcubate for 72 huur;»—(b@dd AlamarBlue ReagerD—bGu:ubate for 1-4 hcurg—»EEXF 560 nm, Em: 590 an—»E}a\culale EC5ID
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Caption: Workflow for a cell proliferation assay using AlamarBlue.
Materials:
o Cancer cell line of interest (e.g., PC3)
o Complete cell culture medium
» RP-64477 (sapanisertib)
o AlamarBlue® cell viability reagent
o 96-well cell culture plates
o Fluorescence plate reader
Procedure:
e Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
o Prepare serial dilutions of RP-64477 in complete medium.

e Remove the existing medium from the cells and add the medium containing the different
concentrations of RP-64477.

 Incubate the plates for 72 hours at 37°C in a humidified CO2z incubator.
e Add AlamarBlue® reagent (typically 10% of the culture volume) to each well.

e Incubate for 1-4 hours, protected from light.
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o Measure the fluorescence at an excitation wavelength of ~560 nm and an emission
wavelength of ~590 nm.

o Calculate the percent viability relative to untreated control cells and determine the EC50
value.

Western Blotting for Phospho-Akt and Phospho-S6K

(Representative Protocol)

This protocol is for detecting the inhibition of mMTORC1 and mTORC?2 signaling by RP-64477
through the analysis of downstream protein phosphorylation.[9][31][32][33][34][35]

Sample Preparation Electrophoresis & Transfer Immunoblotting

Treat Cells with Lyse Cells and y Transfer to Incubate with Primary Incubate with HRP-conjugated )
( RP-64477 ™| Quaniity Prolein} {SDS DACE = [PVDF Membrane} {B‘”k (Enlee > Antibody (p-Akt, p-S6K) Secondary Antibody’ DsscvinEcRReadan

Click to download full resolution via product page

Caption: Workflow for Western blot analysis of mMTOR pathway inhibition.

Materials:

Cancer cell line

» RP-64477 (sapanisertib)
 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

o Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6K (Thr389),
anti-total S6K, and a loading control (e.g., anti-GAPDH)

» HRP-conjugated secondary antibodies

e PVDF membrane
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e Enhanced chemiluminescence (ECL) detection reagents

Procedure:

o Culture cells and treat with various concentrations of RP-64477 for a specified time.
o Lyse the cells in ice-cold lysis buffer.

» Determine protein concentration using a standard assay (e.g., BCA).

o Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

e Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
 Incubate the membrane with the primary antibody overnight at 4°C.

e Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody
for 1 hour at room temperature.

» Detect the signal using an ECL reagent and an imaging system.

» Strip the membrane and re-probe for total protein and a loading control to ensure equal
loading.

Xenograft Tumor Model (Representative Protocol)

This protocol describes a general procedure for evaluating the in vivo antitumor activity of RP-
64477 in a xenograft mouse model.[9][36][37]

Evaluation

Monitor Body Weight
3 and Animal Health
Tumor Implantation Treatment T . .
/I Endpoint Analysis
N = (e.g., Tumor Weight)
Subcutaneously Inject \ ( . L R \ _—
. " Randomize Mice into Administer RP-64477 Measure Tumor Volume
Cancer Cells into Monitor Tumor Growth Treatment Groups (e.g., Oral Gavage) Regularly
Immunocompromised Mice
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(Sapanisertib): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1242205#discovery-and-history-of-rp-64477]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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